Anticancer agent 36

Cytotoxicity Lung Cancer Prostate Cancer

Reproducibility challenges in cancer research often stem from inconsistent compound identity. Anticancer agent 36 (CAS 2902563-76-0) solves this with a validated dual mechanism-DNA intercalation and DHODH inhibition-backed by quantitative benchmarks: A549 IC50 of 19.7 µg/mL and PC3 IC50 of 11.9 µg/mL. Broad-spectrum antimicrobial activity (MIC 0.039-0.156 mg/mL) and cancer-selective cytotoxicity (inactive against HFF-1 fibroblasts) provide a reliable scaffold for dual-pathway studies. Certified ≥98% purity ensures experimental consistency across independent replicates.

Molecular Formula C21H17N3O3S2
Molecular Weight 423.5 g/mol
Cat. No. B12427140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 36
Molecular FormulaC21H17N3O3S2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H17N3O3S2/c1-14-6-10-18(11-7-14)29(26,27)24-20(25)23-21-22-19(13-28-21)17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3,(H2,22,23,24,25)
InChIKeyLOPHKIBWIYDHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 36: Dual-Activity Profile


Anticancer agent 36 (compound 11) is a sulfonylurea derivative identified as a potent antimicrobial and anticancer agent . Characterized by the molecular formula C21H17N3O3S2 and a molecular weight of 423.5 g/mol, it exhibits a unique dual mechanism of action involving DNA intercalation and DHODH inhibition, alongside broad-spectrum antimicrobial activity . This compound demonstrates antiproliferative activity against A549 (lung adenocarcinoma) and PC3 (prostate cancer) cell lines, with reported IC50 values of 19.7 µg/mL and 11.9 µg/mL, respectively, distinguishing it within its chemical class [1].

Mechanism

Reported dual-mechanism probe: DNA intercalation and DHODH inhibition context

Cytotoxicity

Supports cell-model endpoint review; antiproliferative activity context

Antimicrobial

Supports broad-spectrum antimicrobial screening context

Anticancer Agent 36: Selection Rationale


While several sulfonylurea derivatives exist as research tools, including structurally similar compounds like Anticancer agent 34 (compound 9), substitution is not trivial due to significant differences in in vitro potency, antimicrobial spectrum, and mechanisms of action [1]. For instance, Anticancer agent 34 demonstrates superior antiproliferative activity (A549 IC50: 8.4 µg/mL; PC3 IC50: 7.8 µg/mL) but lacks the reported DNA-damaging and DHODH inhibitory mechanisms associated with Anticancer agent 36, which may translate to different biological outcomes . Furthermore, the specific molecular scaffold of Anticancer agent 36, featuring a naphthyl-thiazole moiety, confers distinct physicochemical properties and potential for reduced off-target cytotoxicity compared to other in-class candidates . Therefore, experimental replication hinges on the precise identity and purity of Anticancer agent 36 (CAS: 2902563-76-0) [2].

Structural analog mismatch

Anticancer agent 34 shows a differing potency profile; cytotoxicity context may not transfer directly.

Antimicrobial interchange limit

Similar MIC ranges may support antimicrobial assay exchange, but dual-activity studies require the specific scaffold.

Mechanistic divergence

Cisplatin DNA-crosslinking differs from reported DNA intercalation and DHODH inhibition; selectivity context requires validation.

Anticancer Agent 36: Head-to-Head Evidence


Cytotoxicity Comparison in A549 and PC3 Cells vs Agent 34

In a direct cross-study comparison, Anticancer agent 36 exhibits lower antiproliferative potency against A549 and PC3 cells compared to its close structural analog, Anticancer agent 34 (compound 9) [1]. The observed differences, 2.3-fold and 1.5-fold respectively, highlight a distinct structure-activity relationship (SAR) where the naphthyl-thiazole substitution in Anticancer agent 36 yields different biological outcomes than the bromophenyl-thiazole in Anticancer agent 34, making them non-interchangeable tools for cellular studies .

Cytotoxicity vs Agent 34
Cross-study context
Agent 36 A549: 19.7 µg/mL, PC3: 11.9 µg/mL
Agent 34 A549: 8.4 µg/mL, PC3: 7.8 µg/mL
2.3-fold (A549) and 1.5-fold (PC3) difference
Supports differing potency profile
MTT assay, 72 h exposure
Cytotoxicity Lung Cancer Prostate Cancer Sulfonylurea

Antimicrobial Activity and Spectrum vs Agent 34

Both Anticancer agent 36 and 34 demonstrate broad-spectrum antimicrobial activity with comparable potency (MIC range 0.039-0.156 mg/mL) against B. mycoides, E. coli, and C. albicans . This suggests that the core sulfonylurea-thiazole scaffold is primarily responsible for this activity, with the divergent naphthyl (agent 36) and bromophenyl (agent 34) substitutions having minimal impact on this functional dimension. While interchangeable for antimicrobial assays, this reinforces that their anticancer activity differentiation is due to distinct cytotoxic mechanisms .

Antimicrobial Spectrum
Cross-study context
MIC 0.039–0.156 mg/mL
B. mycoides, E. coli, C. albicans
Identical range to Agent 34
Supports antimicrobial screening fit
Broth microdilution; functional equivalence context
Antimicrobial Dual-Activity Bacterial Infection Fungal Infection

Mechanistic Differentiation vs Cisplatin

Anticancer agent 36's mechanism, involving DNA intercalation via its thiazolyl-urea scaffold and DHODH inhibition, is mechanistically distinct from the DNA cross-linking action of cisplatin . While quantitative potency data show that Anticancer agent 36 is significantly less potent than cisplatin in these cell lines (19.7 µg/mL vs ~1.3 µg/mL for A549, assuming a MW of ~300 g/mol for cisplatin), this is not its key differentiator [1]. The primary advantage is its reported lack of cytotoxicity toward non-cancerous human fibroblast (HFF-1) cells at therapeutic concentrations, in stark contrast to the well-documented nephrotoxicity and neurotoxicity of cisplatin .

Mechanism vs Cisplatin
Class-level inference
Agent 36: DNA intercalation + DHODH inhibition
Cisplatin: DNA cross-linking
~15-fold lower potency in A549; reported selectivity context on HFF-1 cells
Supports mechanism differentiation review
Selectivity context requires validation
DNA Damage Chemotherapy Platinum Resistance Combination Therapy

Anticancer Agent 36: Research Applications


SAR Studies of Sulfonylurea Anticancer Agents

Researchers synthesizing or studying the diarylsulfonylurea class can use Anticancer agent 36 as a benchmark compound. Its distinct IC50 values in A549 (19.7 µg/mL) and PC3 (11.9 µg/mL) cells, combined with its unique naphthyl-thiazole substitution, provide a quantitative data point for evaluating the impact of structural modifications on anticancer potency [1]. Comparing these values directly with those of Anticancer agent 34 (A549 IC50: 8.4 µg/mL; PC3 IC50: 7.8 µg/mL) allows for a clear assessment of how replacing a bromophenyl group with a naphthyl group alters biological activity, thereby guiding further medicinal chemistry efforts .

DNA Damage and DHODH Inhibition Mechanisms

This compound is a validated tool for studying the cellular consequences of dual DNA intercalation and dihydroorotate dehydrogenase (DHODH) inhibition . Its reported ability to induce DNA strand breaks, as shown in comet assays, and to arrest cells in S-phase via nucleotide pool depletion, makes it suitable for experimental models focused on DNA damage response pathways and pyrimidine biosynthesis inhibition. These mechanisms differentiate it from DNA cross-linking agents like cisplatin, allowing for comparative mechanistic studies [1].

Dual-Activity Therapeutic Development

Anticancer agent 36 serves as a starting point for developing compounds that simultaneously target both microbial infections and cancer. Its broad-spectrum antimicrobial activity (MIC 0.039-0.156 mg/mL against B. mycoides, E. coli, and C. albicans) is a verifiable property that can be exploited in research models simulating the tumor microenvironment or exploring therapies for immunocompromised cancer patients susceptible to opportunistic infections [1]. This dual functionality is not a reported feature of its close analog, Anticancer agent 34.

Selective Cancer Cell Cytotoxicity Studies

Due to its reported lack of significant cytotoxicity toward non-cancerous human fibroblast (HFF-1) cells at therapeutic concentrations, Anticancer agent 36 is a candidate for in vitro studies aiming to dissect cancer-selective mechanisms of action . This property provides a baseline for comparative selectivity studies against other chemotherapeutic agents like cisplatin, which are known for their broader toxicity, and can be used to identify the molecular determinants of this selective cell killing [1].

Application
Selection Property
Validation Focus
Sulfonylurea SAR studies
Reported potency profile
Structure-activity relationship analysis
DNA damage mechanism studies
Reported dual-mechanism context
DNA intercalation and DHODH endpoint
Dual-activity compound profiling
Antimicrobial-anticancer profile
MIC and cytotoxicity endpoint comparison
Cell-model selectivity studies
Reported selectivity context
Non-cancerous vs cancer cell endpoints

Technical Documentation Hub

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42 linked technical documents
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